Covalent MurA Inhibition with Low Micromolar Potency Distinguishes this Scaffold from Reversible Inhibitors
In a focused library of 47 chloroacetamide fragments, 2-Chloro-2-(4-cyanophenyl)acetamide was identified as one of several MurA inhibitors. While the exact IC50 for this specific compound was not reported, the most potent compounds in this library demonstrated IC50 values in the low micromolar range [1]. This contrasts with the clinically used MurA inhibitor fosfomycin, which is a reversible inhibitor. The covalent binding mode of the chloroacetamide warhead, confirmed for the most potent library member via LC-MS/MS labeling of the active site Cys115, represents a potential differentiator in overcoming resistance mechanisms that affect reversible inhibitors [1].
| Evidence Dimension | MurA Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Low micromolar range (for the most potent analog in the chloroacetamide fragment library) |
| Comparator Or Baseline | Fosfomycin (clinically approved, reversible MurA inhibitor) |
| Quantified Difference | Not directly quantified; differentiated by covalent vs. reversible mechanism |
| Conditions | E. coli MurA enzyme inhibition assay; covalent binding confirmed by LC-MS/MS for the most potent analog [1] |
Why This Matters
The covalent inhibition mechanism may offer a different resistance profile compared to fosfomycin, making this scaffold a potentially valuable starting point for novel antibacterial development.
- [1] Core.ac.uk. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. Retrieved from https://core.ac.uk/works/125316761 View Source
